

(Rac)-CCT250863: A Technical Guide to a Potent Nek2 Kinase Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Rac)-CCT 250863

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Abstract

This technical guide provides an in-depth overview of (Rac)-CCT250863, a potent and selective inhibitor of the serine/threonine kinase Nek2. NIMA-related kinase 2 (Nek2) is a critical regulator of centrosome separation during the G2/M phase of the cell cycle, and its aberrant expression is implicated in the pathogenesis of various cancers. This document details the biochemical and cellular activity of (Rac)-CCT250863, provides comprehensive experimental protocols for its evaluation, and visualizes its mechanism of action and relevant signaling pathways.

Introduction to Nek2 Kinase

Nek2 is a member of the "Never in Mitosis Gene A" (NIMA)-related kinase family, which plays a pivotal role in cell cycle regulation. Its primary function is to control centrosome cohesion and separation, a process essential for the formation of a bipolar mitotic spindle and accurate chromosome segregation.[1][2] Dysregulation of Nek2 activity can lead to centrosome amplification, chromosomal instability, and aneuploidy, which are hallmarks of many human malignancies.[3] Consequently, Nek2 has emerged as a promising therapeutic target for the development of novel anti-cancer agents.

Nek2's activity is tightly regulated throughout the cell cycle, peaking during the G2 and M phases.[3] It exerts its function through the phosphorylation of several centrosomal proteins,

including C-Nap1 and rootletin, which leads to the dissolution of the linker connecting the two centrioles. Beyond its role in centrosome dynamics, Nek2 has been implicated in the regulation of the spindle assembly checkpoint, chromatin condensation, and the modulation of key oncogenic signaling pathways such as the Akt/PI3K and Wnt/ β -catenin pathways.[4][5]

(Rac)-CCT250863: A Selective Nek2 Inhibitor

(Rac)-CCT250863 is a potent, reversible, and selective small-molecule inhibitor of Nek2 kinase.[6] It serves as a valuable chemical probe for elucidating the physiological and pathological roles of Nek2 and as a lead compound for the development of Nek2-targeted therapies.

Chemical and Physical Properties

Property	Value
Molecular Formula	C ₂₄ H ₂₅ F ₃ N ₄ O ₂ S
Molecular Weight	490.54 g/mol
CAS Number	1364269-06-6
Appearance	Solid powder
Storage	Store at -20°C for short-term and -80°C for long-term.[6]

Biochemical Activity and Selectivity

(Rac)-CCT250863 demonstrates potent inhibition of Nek2 kinase activity. The primary mechanism of action is through competitive binding to the ATP-binding pocket of the kinase.

Target	IC ₅₀ (nM)
Nek2	73[7]
H929 (Cell Line)	8000[6]
AMOI (Cell Line)	7100[6]
K12PE (Cell Line)	8700[6]

(IC₅₀ is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.)

(Rac)-CCT250863 exhibits good selectivity for Nek2 over other related kinases, making it a useful tool for specifically probing Nek2 function.

Kinase	Selectivity vs. Nek2
PLK1	Selective[7]
MPS1	Selective[7]
Cdk2	Selective[7]
Aurora A	Selective[7]

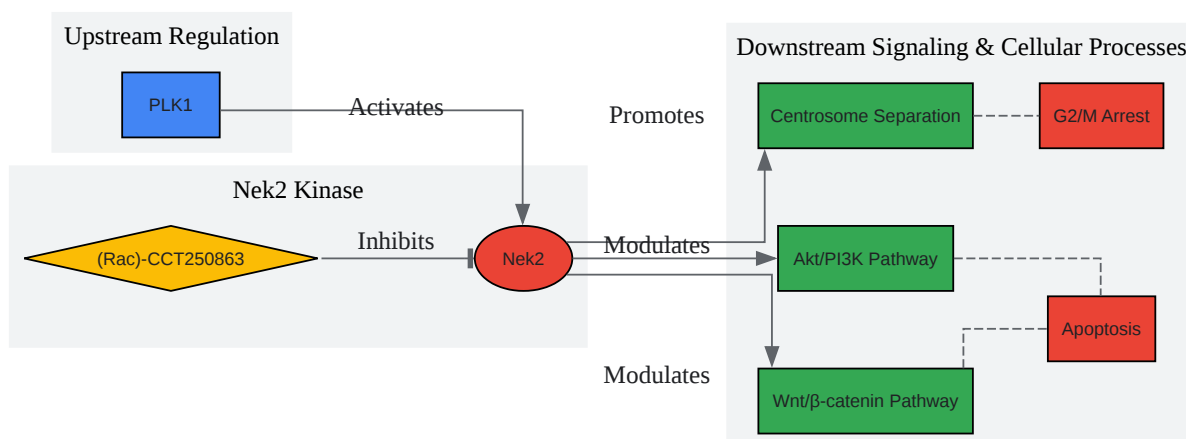
Cellular Effects of (Rac)-CCT250863

In cellular contexts, (Rac)-CCT250863 has been shown to induce phenotypes consistent with the inhibition of Nek2 function. These effects include cell cycle arrest and the induction of apoptosis.[6]

- **Cell Cycle Arrest:** By inhibiting Nek2-mediated centrosome separation, (Rac)-CCT250863 can lead to a G2/M phase cell cycle arrest.
- **Induction of Apoptosis:** Prolonged inhibition of Nek2 can trigger programmed cell death, particularly in cancer cells that are dependent on Nek2 for their survival.[6]
- **Anti-proliferative Activity:** (Rac)-CCT250863 demonstrates anti-proliferative effects in various cancer cell lines.[6]

Signaling Pathways Modulated by Nek2

Nek2 is integrated into several critical signaling networks that are often dysregulated in cancer. Inhibition of Nek2 with (Rac)-CCT250863 can therefore have broader downstream effects on these pathways.



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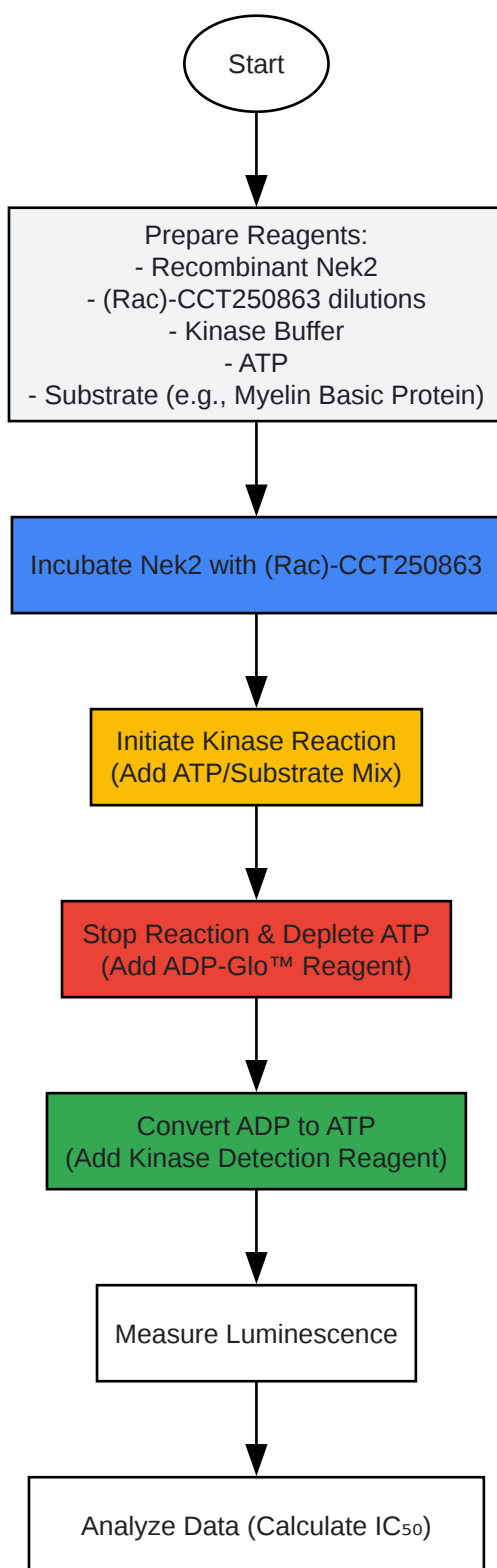
Caption: Overview of Nek2 signaling pathways and the inhibitory action of (Rac)-CCT250863.

Detailed Experimental Protocols

The following protocols provide a framework for the investigation of (Rac)-CCT250863. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Nek2 Kinase Assay (ADP-Glo™ Format)

This assay measures the kinase activity of recombinant Nek2 by quantifying the amount of ADP produced.



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Caption: Workflow for an in vitro Nek2 kinase assay using the ADP-Glo™ format.

Materials:

- Recombinant human Nek2 protein
- (Rac)-CCT250863
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- ATP
- Nek2 substrate (e.g., Myelin Basic Protein)
- 384-well plates

Procedure:

- Prepare serial dilutions of (Rac)-CCT250863 in kinase buffer.
- In a 384-well plate, add 1 μL of each inhibitor dilution.
- Add 2 μL of diluted recombinant Nek2 enzyme to each well.
- Incubate at room temperature for 15-30 minutes.
- Initiate the kinase reaction by adding 2 μL of a mix containing ATP and the Nek2 substrate.
- Incubate at room temperature for 30-60 minutes.
- Stop the reaction and deplete the remaining ATP by adding 5 μL of ADP-Glo™ Reagent.
- Incubate at room temperature for 40 minutes.
- Add 10 μL of Kinase Detection Reagent to convert ADP to ATP.
- Incubate at room temperature for 30 minutes.
- Measure the luminescence using a plate reader.

- Calculate the IC_{50} value by plotting the luminescence signal against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

- Cancer cell line of interest (e.g., HeLa, U2OS)
- (Rac)-CCT250863
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well plates

Procedure:

- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Treat the cells with various concentrations of (Rac)-CCT250863 for the desired time period (e.g., 24, 48, or 72 hours).
- Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C.
- Carefully remove the medium containing MTT.
- Add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

Western Blotting for Nek2 and Downstream Targets

This technique is used to detect changes in the protein levels of Nek2 and its downstream signaling molecules.

Materials:

- Cells treated with (Rac)-CCT250863
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- Transfer apparatus and PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-Nek2, anti-phospho-Akt, anti- β -catenin, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Lyse the treated cells and quantify the protein concentration.
- Denature the protein lysates and separate them by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST.

- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.

Immunofluorescence for Centrosome Analysis

This method allows for the visualization of centrosomes to assess the effects of (Rac)-CCT250863 on their separation.

Materials:

- Cells grown on coverslips and treated with (Rac)-CCT250863
- Fixative (e.g., cold methanol or 4% paraformaldehyde)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking solution (e.g., 1% BSA in PBS)
- Primary antibody (e.g., anti- γ -tubulin)
- Fluorescently-labeled secondary antibody
- DAPI (for nuclear staining)
- Antifade mounting medium

Procedure:

- Fix the treated cells for 10-15 minutes.
- Permeabilize the cells for 10 minutes.
- Block for 30-60 minutes.
- Incubate with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

- Wash with PBS.
- Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature.
- Wash with PBS.
- Counterstain the nuclei with DAPI.
- Mount the coverslips on microscope slides with antifade medium.
- Visualize the centrosomes using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

- Cells treated with (Rac)-CCT250863
- PBS
- Cold 70% ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Harvest the treated cells and wash with PBS.
- Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
- Incubate at -20°C for at least 2 hours.
- Wash the cells with PBS.

- Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark.
- Analyze the samples on a flow cytometer.
- Use appropriate software to model the cell cycle distribution (G1, S, G2/M phases).

Conclusion

(Rac)-CCT250863 is a valuable pharmacological tool for the study of Nek2 kinase. Its potency and selectivity allow for the specific interrogation of Nek2's roles in cell cycle control, oncogenesis, and signal transduction. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the effects of this inhibitor in both biochemical and cellular systems. Further research into (Rac)-CCT250863 and other Nek2 inhibitors holds significant promise for the development of novel cancer therapeutics.

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References

- 1. rac-CCT-250863 | TargetMol [targetmol.com]
- 2. NEK2 antibody (24171-1-AP) | Proteintech [ptglab.com]
- 3. protocols.io [protocols.io]
- 4. Preparation of an anti-NEK2 monoclonal antibody and its application in liver cancer - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 6. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [(Rac)-CCT250863: A Technical Guide to a Potent Nek2 Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15566927#rac-cct-250863-nek2-kinase-inhibitor\]](https://www.benchchem.com/product/b15566927#rac-cct-250863-nek2-kinase-inhibitor)

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Phone: (601) 213-4426
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